Product packaging for 4-(1-Fluoroethenyl)-1,1'-biphenyl(Cat. No.:CAS No. 133368-03-3)

4-(1-Fluoroethenyl)-1,1'-biphenyl

Cat. No.: B14276707
CAS No.: 133368-03-3
M. Wt: 198.23 g/mol
InChI Key: RIMAWTVNNZEFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Fluoroethenyl)-1,1'-biphenyl is a specialized fluorinated biphenyl compound that serves as a valuable building block in advanced chemical research and development. The biphenyl core is a fundamental scaffold in numerous functional materials, and the incorporation of a fluoroethenyl group enhances its utility by introducing a reactive site for further chemical modification alongside the electronic influences of the fluorine atom . This compound is primarily investigated in materials science, particularly in the development of organic electronic materials and liquid crystal displays (LCDs). The biphenyl structure promotes molecular rigidity and conjugation, which can be tailored for specific electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and as a component in liquid crystal mixtures . In medicinal chemistry, fluorinated biphenyl derivatives are frequently explored for their potential biological activity. The biphenyl moiety is a common feature in pharmaceuticals, and the strategic placement of fluorine or fluorinated groups can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . While the specific mechanism of action for this compound is target-dependent, related compounds have been studied as inhibitors for various proteins, including those involved in viral infections and apoptosis regulation . From a synthetic chemistry perspective, this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for constructing the biaryl bond found in biphenyl systems . The vinyl fluoride group presents a versatile handle for further derivatization through various reactions, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11F B14276707 4-(1-Fluoroethenyl)-1,1'-biphenyl CAS No. 133368-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133368-03-3

Molecular Formula

C14H11F

Molecular Weight

198.23 g/mol

IUPAC Name

1-(1-fluoroethenyl)-4-phenylbenzene

InChI

InChI=1S/C14H11F/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2

InChI Key

RIMAWTVNNZEFQO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Ii. Synthetic Methodologies for 4 1 Fluoroethenyl 1,1 Biphenyl and Its Derivatives

General Strategies for Fluoroalkene Synthesis

The creation of the fluoroethenyl group is a critical aspect of synthesizing the target compound and its derivatives. General strategies primarily involve the direct introduction of a fluoroethenyl unit or the hydrofluorination of an alkyne precursor.

The introduction of fluoroethenyl groups onto organic frameworks can be achieved using specialized building blocks. One approach involves the use of a dual-reactive C2-unit, such as (Z)-1-boryl-1-fluoro-2-tosyloxyethene, which contains both nucleophilic and electrophilic sites. This allows for consecutive palladium-catalyzed cross-coupling reactions, enabling a convergent synthesis of trans-1,2-diaryl-substituted fluoroethenes. Another strategy utilizes fluorinated sulfones in Julia or Julia-Kocienski olefination reactions with carbonyl compounds to produce fluoroalkenes.

Fluorine-containing building blocks are also pivotal. For instance, monofluorovinyl tosylate has been developed as a practical synthon for coupling with various arylboronic acids via palladium catalysis. Similarly, multihalogenated vinyl ethers serve as versatile precursors for synthesizing fluoroalkenes through Suzuki-Miyaura cross-coupling reactions. These methods provide a direct and efficient pathway to introduce the crucial C=C-F functionality.

Hydrofluorination of alkynes represents an atom-economical route to vinyl fluorides. This transformation can be catalyzed by various transition metals, with gold complexes being particularly effective. Gold(I)-N-heterocyclic carbene (NHC) catalysts have been successfully employed for the hydrofluorination of alkynes using sources like aqueous hydrofluoric acid (HF) or HF adducts such as Et3N•3HF. These reactions often exhibit high stereo- and regioselectivity, affording fluorinated stilbene analogues and other derivatives in good yields.

Metal-free hydrofluorination protocols have also been developed. Using protic tetrafluoroborates, a stereodivergent hydrofluorination of alkynes can be achieved to access both E and Z isomers of vinyl fluorides. Mechanistic studies suggest that these reactions proceed through vinyl cation intermediates, with the E- and Z-isomers forming under kinetic and thermodynamic control, respectively. The choice of catalyst and reaction conditions is crucial for controlling the chemoselectivity, especially in the presence of other functional groups. For example, gold(I) catalytic protocols have shown orthogonality to ketones, esters, and amides, highlighting their potential in chemoselective C-F bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a cornerstone for the synthesis of complex organic molecules, including 4-(1-fluoroethenyl)-1,1'-biphenyl. These reactions facilitate the formation of the key carbon-carbon bond between the biphenyl (B1667301) core and the fluoroethenyl substituent.

The Suzuki-Mura coupling is one of the most widely used methods for C(sp²)–C(sp²) bond formation due to its high functional group tolerance and the commercial availability of boronic acid derivatives. The synthesis of aryl-substituted fluoroalkenes, such as this compound, can be readily achieved by coupling an appropriate arylboronic acid with a fluoroalkenyl halide or tosylate, or conversely, by coupling a fluoroalkenylboronic acid derivative with an aryl halide.

For example, 2-fluorovinyl tosylate can be coupled with a variety of arylboronic acids to produce 2-aryl-1-fluoroethene derivatives with high stereoselectivity. Potassium organotrifluoroborates are also excellent coupling partners; they are air-stable solids that are less prone to protodeboronation than their boronic acid counterparts. The Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with aryl halides provides a facile route to substituted styrenes and related structures.

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent. The ligand associated with the palladium center plays a crucial role in the catalytic cycle, influencing reaction efficiency and stereochemical outcomes. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃), have proven effective for coupling challenging substrates, including electron-rich aryl chlorides. For couplings involving Z-alkenyl halides, where Z-to-E isomerization can be a competing pathway, the ligand choice is critical for maintaining stereochemical integrity. Pd(P(o-Tol)₃)₂ has been identified as an optimal catalyst for preserving Z-olefin geometry in many cases.

The base is another critical component, with common choices including carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). In some cases, fluoride (B91410) bases have been shown to be highly effective. The solvent system, often a mixture of an organic solvent (like THF or dioxane) and water, facilitates the interaction of the organic and inorganic reaction components.

Table 1: Representative Ligands and Conditions for Suzuki-Miyaura Coupling in Fluoroalkene Synthesis
LigandPalladium SourceBaseSolventKey FeatureReference
Triphenylphosphine (B44618) (PPh₃)PdCl₂Cs₂CO₃THF/H₂OGeneral purpose for coupling potassium vinyltrifluoroborate.
Tri-o-tolylphosphine (P(o-Tol)₃)Pd(P(o-Tol)₃)₂NaO-t-BuEthanolOptimal for stereoretention of Z-alkenyl halides.
Tri-tert-butylphosphine (P(tBu)₃)Pd₂(dba)₃Cs₂CO₃ / K₃PO₄DioxaneEffective for coupling electron-rich aryl chlorides.
Tricyclohexylphosphine (PCy₃)Pd₂(dba)₃K₃PO₄Dioxane/H₂OEffective for coupling heteroaryl substrates.
RuPhosPd(OAc)₂--Optimal for coupling of sulfonyl fluorides with boronic esters.

The Suzuki-Miyaura coupling generally exhibits a broad substrate scope, tolerating a wide array of functional groups on both coupling partners. This makes it a powerful tool for late-stage functionalization in complex molecule synthesis. For the synthesis of fluoroalkene derivatives, couplings have been successfully performed with arylboronic acids bearing both electron-donating and electron-withdrawing groups.

The reaction is compatible with functionalities such as nitriles, ketones, esters, and aldehydes. While electron-deficient aryl halides tend to react faster, conditions have been optimized to allow for the efficient coupling of even electron-rich and sterically hindered substrates. However, limitations can arise. For instance, highly sterically hindered substrates may lead to lower yields. Additionally, certain heterocyclic substrates can be challenging coupling partners, sometimes requiring specific ligands like RuPhos and modified reaction conditions to achieve good results. The stability of the boronic acid derivative is also a factor; while potassium trifluoroborates offer enhanced stability, some boronic acids can be prone to decomposition or protodeboronation under the reaction conditions.

Table 2: Substrate Scope in Suzuki-Miyaura Coupling for Aryl-Fluoroalkene Synthesis
Substrate TypeFunctional Group ToleranceOutcomeReference
Arylboronic acids with electron-donating groups (e.g., -OCH₃)Generally goodGood to excellent yields, though may be slower than electron-deficient substrates.
Arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -COMe)ExcellentTypically proceeds with higher reaction rates and gives good to excellent yields.
Sterically hindered arylboronic acids (e.g., ortho-substituted)Moderate to goodCan be successfully coupled, often in excellent yields with appropriate ligand choice.
Heteroarylboronic acids/trifluoroborates (e.g., pyridyl, indolyl)GoodCoupling is feasible, but may require specific, highly active catalyst systems (e.g., with RuPhos ligand).
Perfluoro organic compoundsGoodCross-coupling with arylboronates is achievable without an extraneous base.

Other Metal-Catalyzed Coupling Reactions (e.g., Heck, Hiyama, Negishi, Glaser, Iron-Catalyzed)

Beyond the more common Suzuki and Stille reactions, a number of other metal-catalyzed cross-coupling reactions serve as powerful tools for the formation of carbon-carbon bonds necessary for the synthesis of this compound and its derivatives. These methods offer alternative routes that can be advantageous depending on substrate availability, functional group tolerance, and desired stereoselectivity.

The Heck reaction provides a viable pathway for the synthesis of vinylarenes. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene. organic-chemistry.orgnih.gov For the synthesis of the target compound, this could involve the reaction of a 4-halobiphenyl with a fluoroethene synthon. The reaction generally proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org

The Hiyama coupling utilizes organosilanes as coupling partners with organic halides, catalyzed by palladium. ku.eduorganic-chemistry.org A key feature of the Hiyama coupling is the activation of the organosilane with a fluoride source, such as TBAF, or a base to form a hypervalent silicon species, which is crucial for the transmetalation step. organic-chemistry.org This method is noted for its tolerance of various functional groups and the low toxicity of the silicon reagents. semanticscholar.org The synthesis of this compound via this method would likely involve the coupling of a 4-halobiphenyl with a (1-fluoroethenyl)silane derivative.

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide. organic-chemistry.orgnih.govmit.edu Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can allow for milder reaction conditions. The synthesis of the target molecule could be envisioned through the reaction of a 4-halobiphenyl with a (1-fluoroethenyl)zinc halide. nih.gov

The Glaser coupling , a copper-catalyzed oxidative coupling of terminal alkynes, is one of the oldest coupling reactions. wikipedia.orgrsc.org While traditionally used to form symmetrical diynes, modifications like the Hay coupling, which uses a TMEDA complex of copper(I) chloride, have expanded its utility. wikipedia.org Its application to the synthesis of a vinyl fluoride would be less direct and likely involve subsequent transformations of an alkyne precursor.

Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods. organic-chemistry.org These reactions can effectively couple alkyl electrophiles with olefins and have been used in the synthesis of polyfluorinated compounds. rsc.orgnih.gov The application of iron catalysis to the synthesis of this compound could involve the coupling of a biphenyl-based Grignard reagent with a fluorovinyl halide.

A summary of potential reactants for these coupling reactions is presented below.

Coupling ReactionBiphenyl SubstrateFluoroethenyl PartnerCatalyst System
Heck 4-Iodo-1,1'-biphenylFluoroethenePd(OAc)₂, PPh₃, Base
Hiyama 4-Bromo-1,1'-biphenyl(1-Fluoroethenyl)trimethoxysilanePd(dba)₂, Ligand, Fluoride Source (e.g., TBAF)
Negishi 4-Chloro-1,1'-biphenyl(1-Fluoroethenyl)zinc chloridePd(PPh₃)₄ or Ni(acac)₂
Glaser (Hay) (4-ethynyl-1,1'-biphenyl)(Requires further transformation)CuCl, TMEDA, O₂
Iron-Catalyzed 4-Biphenylmagnesium bromide1-Bromo-1-fluoroetheneFeF₃, N-Heterocyclic Carbene Ligand

Polymerization-Oriented Synthesis of Fluorinated Vinyl Biphenyl Monomers

The synthesis of fluorinated vinyl biphenyl monomers is of significant interest for the creation of high-performance polymers with desirable properties such as thermal stability, chemical resistance, and specific dielectric characteristics. kpi.uarsc.org The synthetic strategies often focus on introducing both the vinyl group and fluorine atoms onto the biphenyl backbone.

A relevant example is the synthesis of 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyls. In this approach, 4-hydroxy-4'-vinylbiphenyl is used as a precursor, which is then reacted with various perfluorinated or polyfluorinated aromatic compounds, such as hexafluorobenzene, through a nucleophilic aromatic substitution reaction. kpi.ua The reaction conditions are tailored based on the reactivity of the fluoroaromatic compound, with more electron-deficient systems reacting at room temperature, while less reactive ones require elevated temperatures. kpi.ua

These synthesized monomers can then be polymerized, typically through free-radical polymerization initiated by agents like AIBN. kpi.ua The resulting polymers often exhibit high thermal stability and high glass transition temperatures. Furthermore, copolymerization of these fluorinated vinyl biphenyl monomers with other monomers, such as methyl acrylate, allows for the tuning of the polymer's properties, like the glass transition temperature, while maintaining high thermal decomposition temperatures. kpi.ua

The general synthetic and polymerization scheme for a related fluorinated vinyl biphenyl monomer is as follows:

Monomer Synthesis

4-Hydroxy-4'-vinylbiphenyl + Perfluoroarene --(Base)--> 4-(Perfluoroaryloxy)-4'-vinylbiphenyl

Polymerization

n [4-(Perfluoroaryloxy)-4'-vinylbiphenyl] --(AIBN, Heat)--> Poly[4-(perfluoroaryloxy)-4'-vinylbiphenyl]

The characterization of these monomers and polymers relies heavily on spectroscopic methods, including ¹H and ¹⁹F NMR, as well as mass spectrometry and IR spectroscopy. kpi.ua Thermal properties are typically analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). kpi.ua

Scalable Synthesis and Process Optimization

Transitioning the synthesis of this compound from a laboratory scale to a larger, more practical scale requires careful consideration of process optimization, including reaction conditions, monitoring, and purification techniques.

The successful gram-scale synthesis of complex molecules, including fluorinated vinylarenes, has been reported and provides insights into the necessary considerations. mit.eduacs.orgrsc.org Key factors for a successful scale-up include the use of robust and efficient reactions, readily available and cost-effective starting materials, and simplified purification procedures. For palladium-catalyzed reactions, ensuring high yields and catalyst turnover numbers is crucial for economic viability. acs.org The choice of solvents and reagents that are amenable to larger-scale operations is also important. For instance, reactions that can be performed under milder conditions and without the need for strictly anhydrous or oxygen-free environments are generally preferred.

Real-time monitoring of chemical reactions is a critical component of process optimization, allowing for a deeper understanding of reaction kinetics and mechanisms, and ensuring reaction completion and safety. For reactions involving fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for in-line monitoring. wikipedia.orgnih.govnih.govbeilstein-journals.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Its large chemical shift range minimizes signal overlap, making it ideal for tracking the consumption of fluorinated starting materials and the formation of fluorinated products in complex reaction mixtures without the need for separation. nih.gov This technique can provide real-time data on reaction progress, the formation of intermediates, and potential side products, enabling precise control over reaction parameters.

Iii. Reaction Mechanisms and Reactivity of 4 1 Fluoroethenyl 1,1 Biphenyl

Mechanistic Investigations of C-F Bond Formation and Transformation

The synthesis of vinyl fluorides, such as 4-(1-Fluoroethenyl)-1,1'-biphenyl, often involves the transformation of other functional groups. One notable method involves the reduction of a gem-difluorovinyl precursor. For instance, (E/Z)-4-(2-fluorovinyl)-1,1′-biphenyl can be synthesized from 4-(2,2-difluorovinyl)biphenyl. This transformation highlights the stepwise manipulation of C-F bonds.

The activation of C-F bonds, a process that is crucial for both the synthesis and functionalization of organofluorine compounds, can be achieved under various conditions. While traditionally requiring harsh conditions, recent advances have demonstrated transition-metal-free methods for C-F bond activation. springernature.com For instance, silyl (B83357) radicals generated from silylboronates can mediate the defluorinative functionalization of organic fluorides under mild conditions. springernature.com The selective activation of a C-F bond in the presence of other functionalities like C-O, C-Cl, and C-Br bonds is a significant challenge and a testament to the unique nature of the C-F bond. springernature.com

Theoretical studies using Density Functional Theory (DFT) have also been employed to explore the activation of C-F bonds in fluoroalkanes by organic macrocycles, suggesting that such reactions are thermochemically favorable.

Reactivity of the Fluoroethenyl Group

The fluoroethenyl group in this compound is the focal point of its reactivity. The presence of the fluorine atom significantly influences the electronic distribution within the double bond, making it susceptible to specific types of reactions and allowing for stereochemical control.

The stereochemistry of the fluoroethenyl group, whether in the E (entgegen) or Z (zusammen) configuration, can have a profound impact on the biological activity and material properties of the molecule. Consequently, the stereoselective synthesis of this compound and its derivatives is of paramount importance.

Several synthetic strategies allow for the control of E/Z selectivity in the formation of fluoroalkenes. The Julia-Kocienski olefination, for example, is a powerful tool for the synthesis of fluoro enynes with high E-stereoselectivity. nih.gov The choice of base in these reactions, such as DBU or LHMDS, can influence the stereochemical outcome. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of allylic gem-difluorides with boronic acids can yield monofluoroalkenes with high Z-selectivity under mild conditions. organic-chemistry.org The ability to tune the reaction conditions to favor one isomer over the other is a key aspect of modern synthetic chemistry.

The following table summarizes different methods for the stereoselective synthesis of fluoroalkenes, which are applicable to the synthesis of derivatives of this compound.

Reaction TypeReagentsSelectivity
Julia-Kocienski OlefinationAldehydes, BT fluoropropargyl sulfones, DBU or LHMDSHigh E-selectivity, influenced by base
Palladium-catalyzed cross-couplingAllylic gem-difluorides, boronic acidsHigh Z-selectivity
Silver-catalyzed decarboxylationα-fluoroacrylic acidsStereoretentive
Hydrodefluorination1,1-difluoroalkenes, various reducing agentsE or Z depending on conditions

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the ethenyl group. This effect polarizes the C=C double bond, making the carbon atom attached to the fluorine (α-carbon) electron-deficient and the other carbon (β-carbon) relatively electron-rich. This polarization dictates the regioselectivity of addition reactions.

Furthermore, the fluorine atom can also exert a positive mesomeric effect (+M) by donating one of its lone pairs of electrons to the π-system of the double bond. While the inductive effect is generally stronger, the interplay between these two opposing effects fine-tunes the reactivity of the fluoroethenyl group. This electronic perturbation extends to the adjacent biphenyl (B1667301) system, influencing its aromatic character and reactivity in substitution reactions.

The electron-withdrawing nature of fluorine stabilizes the molecular orbitals of the compound. This stabilization can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the molecule's spectroscopic properties and its propensity to engage in various chemical reactions.

Catalytic Cycle Analysis in Synthesis

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a particularly versatile method for forming the C-C bond between the biphenyl moiety and the fluoroethenyl group. libretexts.org

A plausible catalytic cycle for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below. This cycle involves the coupling of a 4-halobiphenyl with a fluoroethenylboronic acid derivative or, alternatively, a 4-biphenylboronic acid with a halo-fluoroethene.

The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., 4-bromobiphenyl) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org The reactivity of the halide follows the order I > Br > Cl > F. libretexts.org

The next step is transmetalation , where the organic group from the organoboron reagent (e.g., a fluoroethenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron compound.

Finally, reductive elimination from the palladium(II) complex yields the desired product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of the reaction. Bulky, electron-donating phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Iv. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-(1-Fluoroethenyl)-1,1'-biphenyl, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. A critical parameter in biphenyl (B1667301) systems is the dihedral angle (torsional angle) between the two phenyl rings. In biphenyl itself, this angle is approximately 44.4° in the gas phase due to a balance between steric repulsion of the ortho-hydrogens and π-conjugation that favors planarity. utah.edu The introduction of the 1-fluoroethenyl group at the 4-position is expected to have a minor influence on this dihedral angle compared to bulky ortho-substituents. nih.gov DFT methods, such as B3LYP combined with a suitable basis set like 6-31G(d,p) or DGDZVP2, have been shown to accurately predict the geometries of biaryl compounds. acs.org The optimization process would yield the precise coordinates of each atom, providing a foundational model for further analysis.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic properties of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. utah.edu For substituted biphenyls, the HOMO and LUMO are typically delocalized π-orbitals spanning both aromatic rings. The fluoroethenyl substituent, being electron-withdrawing, is expected to influence the energy and distribution of these orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution within the molecule. nih.gov It can reveal hyperconjugative interactions and the delocalization of electron density. For this compound, NBO analysis would quantify the partial atomic charges on each atom, highlighting the effects of the electronegative fluorine atom and the vinyl group on the biphenyl system.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). utah.edu It is invaluable for predicting sites for electrophilic and nucleophilic attack. In this compound, the area around the fluorine atom and the π-system of the vinyl group would likely show negative potential, while the hydrogen atoms would exhibit positive potential.

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a critical parameter derived from electronic structure calculations. For comparison, the HOMO-LUMO energy gap for the related molecule 4-(tert-butyl)-4'-nitro-1,1'-biphenyl was calculated to be 3.97 eV, indicating a reactive molecule. libretexts.org The specific gap for this compound would depend on the interplay of the electronic effects of its substituent.

Table 1: Representative Electronic Properties of a Substituted Biphenyl Derivative (4-(tert-butyl)-4'-nitro-1,1'-biphenyl) from DFT Calculations. libretexts.org
ParameterCalculated Value
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (eV)3.97

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. nih.govrsc.org These parameters provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). While no specific values for this compound are available, studies on similar aromatic compounds provide a reference for the expected range and utility of these descriptors. rsc.org

Table 2: Calculated Global Reactivity Parameters for a Chalcone Derivative (1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one) as an Example. rsc.org
ParameterFormulaCalculated Value (eV)
Electronegativity (χ)-(EHOMO+ELUMO)/23.82
Chemical Hardness (η)(ELUMO-EHOMO)/22.10
Chemical Softness (S)1/η0.48
Electrophilicity Index (ω)χ2/2η3.47

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of molecular motion and conformational changes.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and allow the system to evolve over time. This approach can be used to:

Explore the conformational landscape of the molecule in a solution environment.

Study the dynamics of the aryl-aryl bond rotation and the flexibility of the fluoroethenyl group.

Investigate intermolecular interactions, such as hydrogen bonding or π-stacking, if the molecule were to aggregate or interact with other species.

While MD simulations of large biomolecular complexes are common, their application to small molecules can also yield valuable insights, especially when studying dynamic processes that are difficult to capture with static calculations. nih.govresearchgate.net The development of accurate force fields, which are the empirical potential energy functions used in classical MD, is critical for obtaining meaningful results.

Conformational Analysis and Steric Effects

The conformation of biphenyl derivatives is largely determined by the balance between electronic effects (π-conjugation favoring planarity) and steric effects (repulsion between ortho-substituents favoring a twisted conformation). libretexts.orgnih.gov The 1-fluoroethenyl group in the 4-position is a para-substituent, meaning it does not directly create steric hindrance at the ortho positions that would force a large dihedral angle. Therefore, the conformational preferences of this compound are expected to be similar to unsubstituted biphenyl, with a twisted, chiral ground state. libretexts.org

The rotation around the single bond connecting the two phenyl rings is a key dynamic process in biphenyls. The energy required to rotate through the planar conformation is known as the rotational barrier. This barrier is highly sensitive to the size and nature of the substituents at the ortho positions. nih.govrsc.org

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique for measuring these rotational barriers. nih.gov By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the rate of interconversion between the two enantiomeric twisted conformations. From this rate, the free energy of activation (ΔG‡) for the rotation can be calculated.

For biphenyls with no ortho-substituents, the rotational barrier is low, allowing for rapid interconversion at room temperature. However, the introduction of even a single ortho-substituent can significantly increase this barrier. nih.gov While no specific DNMR data for this compound exists in the literature, data for other substituted biphenyls provide a clear illustration of these steric effects.

Table 3: Experimental Rotational Barriers (ΔG) for Selected Substituted Biphenyls Determined by Dynamic NMR Spectroscopy.
CompoundOrtho-Substituent(s)Rotational Barrier (kcal/mol)Reference
2-Methylbiphenyl-CH3~7-10 rsc.org
2,2'-Dimethylbiphenyl-CH3, -CH3~19 rsc.org
Various single ortho-substituted biphenyls-F, -Cl, -Br, -I, -CH3, etc.up to 15.4 nih.gov
Biphenyls with heavy heteroatom ortho-substituents-S, -Se, -Te, -P, etc.Variable

Given that this compound lacks ortho-substituents, its rotational barrier would be expected to be low, similar to that of unsubstituted biphenyl, and likely too low to be conveniently measured by standard DNMR techniques at accessible temperatures.

Influence of Fluorination on Molecular Geometry and Dihedral Angles

The geometry of biphenyl and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. In the gas phase, the dihedral angle of biphenyl is approximately 44°. Substituents on the phenyl rings can significantly alter this angle.

The introduction of a 1-fluoroethenyl group at the 4-position is expected to have a nuanced effect on the molecular geometry. While substituents at the para-position generally have a smaller steric impact on the dihedral angle compared to ortho-substituents, electronic effects can play a role. The fluoroethenyl group is an interesting case, combining the electronic properties of a vinyl group and a fluorine atom.

Computational studies on various substituted biphenyls using methods like Density Functional Theory (DFT) have shown that both the size and electronic nature of the substituents influence the rotational barriers and the equilibrium dihedral angle. researchgate.netrsc.orgresearchgate.net For instance, electron-withdrawing or electron-donating groups can affect the degree of π-conjugation across the biphenyl system. Fluorination, in particular, can alter the electronic properties of the phenyl ring through its inductive and resonance effects. biomedres.us

CompoundSubstituent(s)Computational MethodCalculated Dihedral Angle (°)Reference
BiphenylNoneHF/6-311G(d,p)~45 biomedres.us
4-Methylbiphenyl4-MethylNot Specified37N/A
4,4'-Dimethylbiphenyl4,4'-DimethylNot Specified31N/A
2-Methylbiphenyl2-MethylNot Specified~63N/A

This table is illustrative and presents data for analogous compounds to infer the potential geometry of this compound. The exact dihedral angle for the subject compound would require specific computational analysis.

V. Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. In a typical mass spectrometry experiment for 4-(1-Fluoroethenyl)-1,1'-biphenyl, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured.

Given the molecular formula of this compound, C₁₄H₁₁F, the expected exact mass of the molecular ion [M]⁺ would be approximately 200.08 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition. The fragmentation pattern would likely involve the cleavage of the fluoroethenyl group and the biphenyl (B1667301) linkage, providing further structural confirmation.

Despite the theoretical expectations, no experimental mass spectrometry data for this compound could be located in the reviewed scientific literature. Therefore, a data table of its characteristic fragments cannot be provided.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which provides information about its electronic transitions. The biphenyl moiety is a known chromophore that exhibits characteristic absorption bands in the UV region. The presence of the fluoroethenyl substituent would be expected to influence the position and intensity of these absorption maxima (λmax) due to its electronic effects on the conjugated π-system of the biphenyl core.

Specifically, the extended conjugation provided by the ethenyl group would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl. The fluorine atom, being an electron-withdrawing group, could also modulate the electronic transitions.

However, a search of published research and spectral databases did not reveal any specific UV-Vis absorption data for this compound. As a result, a data table detailing its absorption maxima could not be compiled.

Vi. Polymer Chemistry and Materials Science Applications

Polymerization of 4-(1-Fluoroethenyl)-1,1'-biphenyl and Related Fluoroethenyl Biphenyl (B1667301) Monomers

The polymerization of this compound can be achieved through several modern polymerization techniques. The choice of method influences the polymer's architecture, molecular weight, and ultimately, its material properties.

Step-growth polymerization is a primary route for synthesizing high-performance fluorinated polymers. In this mechanism, bifunctional or multifunctional monomers react to form dimers, trimers, and progressively longer oligomers, eventually yielding long-chain polymers. researchgate.netlibretexts.org A high extent of reaction is necessary to achieve high molecular weights. youtube.com

A notable method applicable to related monomers is the synthesis of Fluorinated Arylene Vinylene Ether (FAVE) polymers. researchgate.net This process typically involves a base-catalyzed, step-growth polycondensation between a bisphenol and a monomer bearing a trifluorovinyl ether (TFVE) group, such as 4,4ꞌ-bis(4-trifluorovinyloxy)biphenyl. researchgate.netadvanceseng.com The reaction proceeds through an addition/elimination mechanism, where the phenoxide adds to the fluoroalkene, followed by the elimination of a fluoride (B91410) ion. researchgate.netmsstate.edu This methodology produces semi-fluorinated aromatic ether polymers that are often amorphous, solution-processable, and can be designed as telechelic polymers with reactive chain ends for further modification. researchgate.netadvanceseng.comresearcher.life The resulting FAVE polymers containing biphenyl units exhibit excellent thermal stability and solubility. advanceseng.com

Another relevant step-growth approach is the nucleophilic aromatic substitution (SNAr) polycondensation. For instance, fluorinated poly(arylene ether)s are synthesized by reacting decafluorobiphenyl (B1670000) with various diphenols. bwise.krmdpi.comrsc.org The electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward nucleophilic attack, facilitating polymer chain formation. This method yields polymers with high thermal stability and desirable dielectric properties. rsc.orgrsc.org

Polymerization MethodMonomer TypesKey FeaturesResulting Polymer Class
FAVE Polymerization Bisphenols + Aryl Trifluorovinyl Ethers (e.g., 4,4ꞌ-bis(4-trifluorovinyloxy)biphenyl)Base-catalyzed; Addition/Elimination mechanism; Forms telechelic polymers. researchgate.netadvanceseng.comFluorinated Arylene Vinylene Ether (FAVE) Polymers researchgate.net
SNAr Polycondensation Decafluorobiphenyl + DiphenolsNucleophilic substitution; High thermal stability. bwise.krrsc.orgFluorinated Poly(arylene ether)s bwise.krrsc.org

Radical polymerization is a fundamental chain-growth method for synthesizing polymers from vinyl monomers. The process involves three main stages: initiation, propagation, and termination. youtube.com Initiation begins with the generation of free radicals, which then react with a monomer's double bond. youtube.com This creates a new radical that propagates the chain by adding to successive monomer molecules. youtube.com Termination occurs when two growing radical chains combine or disproportionate. youtube.com

While specific studies on the radical polymerization of this compound are not extensively detailed in the literature, the general principles apply. The fluoroethenyl group is susceptible to radical attack. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, offer precise control over the polymerization process. ethz.ch Acid-triggered RAFT has emerged as a method that can initiate and accelerate polymerization, leading to polymers with narrower molar mass distributions and suppressed termination compared to conventional thermal initiation. ethz.ch This approach is compatible with a wide range of vinyl monomers and could potentially be applied to synthesize well-defined homopolymers and block copolymers of this compound. ethz.ch

Living cationic polymerization is a powerful technique for producing polymers with well-defined structures, controlled molecular weights, and low dispersity. wikipedia.org This method is suitable for monomers with electron-donating substituents that can stabilize the positive charge of the propagating carbocationic species. stanford.edu The process is characterized by a dynamic equilibrium between active ionic propagating species and dormant covalent species, which minimizes termination and chain transfer reactions. wikipedia.orglibretexts.org

Vinyl ethers are common monomers for living cationic polymerization. wikipedia.org Research on related structures, such as the living cationic polymerization of vinyl ethers functionalized with a 4-cyano-4'-biphenyloxy group, demonstrates the feasibility of polymerizing monomers containing a biphenyl moiety. dtic.mil The biphenyl group, along with the ether linkage, helps to stabilize the cationic center. For this compound, the fluorine atom's electronic effect on the vinyl group and the stabilization provided by the biphenyl ring would be critical factors in determining its suitability for this polymerization method. The ability to create well-defined architectures like star polymers and block copolymers makes this an attractive synthetic route. wikipedia.org

Copolymerization is a versatile strategy to tailor polymer properties by incorporating two or more different monomeric units into the same polymer chain. For fluorinated monomers like this compound, this allows for the fine-tuning of thermal, mechanical, and optoelectronic characteristics.

Random Copolymers: The copolymerization of fluoroalkenes with various non-halogenated olefins typically yields random copolymers where the monomer units are arranged irregularly along the chain. researchgate.net This approach can be used to balance properties, such as improving the solubility or processability imparted by a comonomer while retaining the desirable thermal or electronic properties of the fluorinated biphenyl unit.

Block Copolymers: Living polymerization techniques, including living cationic and controlled radical polymerization (e.g., RAFT), are particularly effective for synthesizing block copolymers with distinct segments of each monomer type. ethz.chwikipedia.org For example, a block copolymer could be designed with a rigid, conductive block derived from this compound and a flexible, soluble block from another vinyl monomer, leading to self-assembling materials with ordered nanostructures.

Alternating Copolymers: Copolymerization of electron-withdrawing fluorinated monomers with electron-donating monomers, such as vinyl ethers, can lead to alternating copolymers. researchgate.net This precise arrangement can result in unique material properties not achievable with random or block architectures.

Advanced Materials Development from Fluorinated Biphenyl Monomers

The polymers synthesized from this compound and its relatives are integral to the development of advanced materials, particularly in electronics and optoelectronics, where their unique combination of properties is highly valued. rsc.org

Organic Light-Emitting Diodes (OLEDs): Polymers containing π-conjugated segments are sought after for use as active layers in OLEDs. mdpi.com The biphenyl core is a well-known chromophore used in materials for blue-emitting OLEDs. Polymers incorporating these units, such as polyfluorenes and polycarbazoles, are promising due to their high photoluminescence efficiency and good charge transport mobility. mdpi.com Fluorination can further enhance stability and tune the emission color. While direct applications of poly(this compound) are emerging, its structural motifs suggest strong potential for creating stable, efficient blue-light-emitting materials. mdpi.com

ApplicationRole of Fluorinated Biphenyl PolymerKey Benefits
Organic Solar Cells (OSCs) Electron-donor material in the active layer. nih.govLowers HOMO energy level, enhances open-circuit voltage, improves molecular packing and charge transport. nih.gov
Organic Light-Emitting Diodes (OLEDs) Emissive layer or host material. mdpi.comProvides high thermal stability, potential for efficient blue emission from the biphenyl chromophore.
Liquid Crystal Displays (LCDs) Polymer matrix in polymer-dispersed liquid crystals (PDLCs) or as a cured alignment layer.Cured biphenyl-containing epoxy polymers show high thermal conductivity and stability. researchgate.net
Molecular Wires Conductive polymer backbone.The conjugated biphenyl structure facilitates charge transport along the polymer chain. nih.gov

Liquid Crystal Displays (LCDs): While monomeric fluorinated biphenyls are a major component of modern liquid crystal mixtures, their polymers also have potential applications. For instance, biphenyl-containing liquid crystal epoxy monomers can be polymerized (cured) to create highly crosslinked networks. researchgate.net These polymer networks exhibit ordered domains that can enhance properties like thermal conductivity, which is beneficial for heat management in electronic displays. researchgate.net Such polymers could be used as high-performance matrices in polymer-dispersed liquid crystal (PDLC) films or as durable, thermally stable alignment layers.

Molecular Wires: The conjugated π-system of the biphenyl unit makes polymers derived from this compound candidates for use as molecular wires. These materials are designed to conduct electrical current on a nanometer scale. Surface-confined polymerization of di-halogenated biphenyl monomers on conductive substrates has been shown to produce well-defined, linear polyphenylene chains that act as molecular wires, demonstrating the intrinsic charge-transporting capability of the biphenyl polymer backbone. nih.govresearchgate.net

High-Performance Polymers and Fluoropolymers with Tailored Properties

The introduction of fluorine into polymers is a well-established strategy for developing high-performance materials with exceptional properties. researchgate.net Fluoropolymers are known for their excellent thermal stability, chemical inertness, low dielectric constant, and hydrophobicity. nih.govjunkosha.comwikipedia.org The polymerization of vinyl monomers is a common route to produce a variety of polymers, and the presence of a fluorine atom on the vinyl group, as in this compound, is expected to influence the polymerization process and the final properties of the polymer. wikipedia.orgalfa-chemistry.com

Polymers derived from this compound would be expected to exhibit properties characteristic of fluoropolymers. The biphenyl unit in the polymer backbone would contribute to rigidity, high thermal stability, and good mechanical strength. The fluoroethenyl group, upon polymerization, would lead to a saturated polymer chain with pendant fluorinated groups. These fluorine atoms can enhance the polymer's resistance to chemical attack and thermal degradation. researchgate.net

The properties of such a polymer can be tailored by copolymerizing this compound with other monomers. For instance, copolymerization with monomers containing flexible alkyl chains could improve processability, while copolymerization with monomers bearing specific functional groups could introduce new functionalities. The introduction of trifluoromethyl (-CF3) groups into poly(arylene ether)s and aromatic polyimides has been shown to improve solubility, thermal stability, and optical transparency, while lowering the dielectric constant and water absorption. researchgate.net A similar effect could be anticipated for polymers containing the fluoroethenyl-biphenyl moiety.

The following table provides a comparative overview of the properties of some common high-performance polymers, offering a context for the potential performance of polymers derived from this compound.

PolymerService Temperature (°C)Dielectric Constant (1 MHz)Water Absorption (%)Key Characteristics
Polytetrafluoroethylene (PTFE)-250 to 260 junkosha.com2.1<0.01Excellent chemical resistance, low friction wikipedia.orgpolyfluoroltd.com
Polyvinylidene fluoride (PVDF)Up to 150 solvay.com6.0 - 8.50.04Piezoelectric, good chemical resistance nih.govsolvay.com
Polyether ether ketone (PEEK)Up to 2503.20.5High strength, excellent wear resistance polyfluoroltd.com
Poly(phenylene sulfide) (PPS)Up to 2003.3<0.05High stiffness, dimensional stability junkosha.com
Hypothetical Poly(this compound) HighLowLowPotentially high thermal stability, chemical resistance, and tailored optical/electronic properties.

This table is for illustrative purposes and the properties of the hypothetical polymer are estimations based on the properties of similar structures.

Thin Film Structures and Morphology Derived from Fluoro-Biphenyl Polymers

The morphology of polymer thin films is a critical factor that determines their performance in various applications, such as coatings, membranes, and electronic devices. researchgate.netresearcher.lifemdpi.comresearchgate.net The morphology of thin films derived from polymers containing this compound is expected to be influenced by the rigidity of the biphenyl unit and the presence of the fluorine-containing group.

Techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) are commonly used to investigate the surface morphology of polymer thin films. mdpi.com For fluoropolymer thin films, these techniques can reveal features such as crystallinity, phase separation in copolymers, and surface roughness. researchgate.net The deposition conditions, such as substrate temperature and the use of plasma or electron activation, can significantly impact the morphology of vacuum-deposited fluoropolymer films. researchgate.netresearcher.life

Polymers with rigid backbones, such as those containing biphenyl units, can exhibit liquid crystalline behavior, leading to the formation of ordered domains in thin films. The presence of the fluoroethenyl group could influence the packing of the polymer chains and the resulting morphology. The processing method, such as spin-coating or solution casting, would also play a crucial role in determining the final film structure. mdpi.com

For example, studies on poly(chloro-p-xylylene) thin films have shown that the deposition temperature affects the conformational order of the polymer chains and the birefringence of the film. researchgate.net Similarly, the morphology of thin films of a polymer derived from this compound would likely be tunable through careful control of processing parameters.

Integration into Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic linkers. nih.govmdpi.comresearchgate.netresearchgate.net The properties of MOFs can be tuned by modifying the metal nodes or the organic linkers. nih.govresearchgate.netacs.orgiastate.edubohrium.comescholarship.org Biphenyl-based linkers, such as 4,4'-biphenyldicarboxylic acid (BPDC), are commonly used in the synthesis of MOFs due to their rigidity and ability to form robust frameworks. mdpi.com

The vinyl group in this compound presents an interesting functionality for incorporation into MOFs. This vinyl group could potentially be used for post-synthetic modification of the MOF through reactions such as thiol-ene photopolymerization. rsc.org This would allow for the covalent attachment of other molecules or polymers to the MOF, leading to hybrid materials with tailored properties. For instance, vinyl-functionalized UiO-66 MOFs have been used to fabricate mixed-matrix membranes. rsc.org

The synthesis of MOFs with biphenyl-based linkers can lead to materials with high surface areas and tunable pore sizes, which are advantageous for applications in gas storage and catalysis. mdpi.com The introduction of a fluoroethenyl group onto the biphenyl linker could also influence the electronic properties of the MOF, potentially making it suitable for applications in sensing or photocatalysis.

The following table summarizes some examples of biphenyl-based linkers used in MOF synthesis and the resulting properties.

LinkerMOFKey Properties/Applications
[1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(phosphonic acid) (H8btp)Lanthanide-based MOFsControl over dimensionality (2D or 3D) and photoluminescence. nih.gov
4,4'-Biphenyldicarboxylic acid (BPDC)Nickel-based MOFsTunable pore size, high surface area, application in supercapacitors. mdpi.com
Biphenyl-based dicarboxylates with substituent groupsPCN-700 seriesUnsaturated metal centers, potential for sequential linker installation. acs.org
2,2'-Bipyridyl derivativesManganese-based MOFs3D framework structure, potential for gas sorption and magnetic applications. mdpi.com

Application in Anion Exchange Membranes and Other Electrochemical Systems

Anion exchange membranes (AEMs) are key components in various electrochemical devices, including fuel cells and water electrolyzers. mdpi.comnih.govyoutube.com The development of high-performance AEMs with good ionic conductivity, mechanical strength, and alkaline stability is crucial for the advancement of these technologies. Polymers containing biphenyl units in their backbone have been extensively investigated for AEM applications due to their inherent rigidity and stability. mdpi.comnih.govmdpi.comnih.gov

The incorporation of this compound into a polymer backbone for AEMs could offer several advantages. The biphenyl unit would provide the necessary mechanical robustness and thermal stability. The fluoroethenyl group, after polymerization, would result in a fluorinated polymer chain. Fluorination is known to enhance the chemical stability of polymers, which is a critical requirement for AEMs operating in harsh alkaline environments. mdpi.comnih.gov Furthermore, the presence of fluorine can influence the hydrophobicity of the polymer, which in turn affects water uptake and ion transport within the membrane.

For example, cycloaliphatic quaternary ammonium (B1175870) functionalized poly(oxindole biphenyl) based AEMs have demonstrated high conductivity and long-term alkali resistance. mdpi.comnih.gov Similarly, poly(alkyl-biphenyl pyridinium)-based AEMs have shown high anion permselectivity. mdpi.com These examples highlight the potential of biphenyl-containing polymers in AEMs. The addition of a fluoroethenyl moiety could further enhance the performance of these materials.

Beyond AEMs, fluoropolymers and aromatic polymers find applications in other electrochemical systems. For instance, the electrochemical polymerization of aromatic compounds can be used to create conductive polymer films with interesting redox properties. nih.gov The presence of the fluoroethenyl group in this compound suggests that it could potentially be electropolymerized or used as a monomer in the synthesis of polymers for various electrochemical applications, including sensors and electrocatalysis. The degradation of polychlorinated biphenyls has also been studied using reactive membranes containing iron-based nanoparticles supported on a fluoropolymer like PVDF. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.